2,6-Dinitrotoluène-alpha,alpha,alpha-d3

Vue d'ensemble

Description

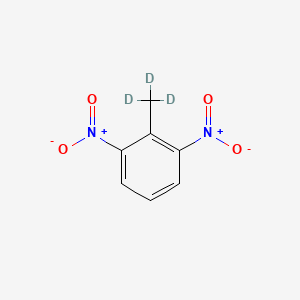

2,6-Dinitrotoluene-alpha,alpha,alpha-d3 is a deuterated form of 2,6-Dinitrotoluene, where the three hydrogen atoms on the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope-labeled reference material in various scientific studies. Its molecular formula is C7H3D3N2O4, and it has a molecular weight of 185.15 g/mol .

Applications De Recherche Scientifique

Chemistry

- Mass Spectrometry and Nuclear Magnetic Resonance Studies : The stable isotope-labeled nature of 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 makes it an invaluable tool in mass spectrometry and nuclear magnetic resonance (NMR) studies. It allows researchers to trace reaction pathways and mechanisms with high precision due to the distinct mass difference provided by deuterium.

Biology

- Metabolism and Biotransformation Studies : This compound is utilized in biological research to investigate the metabolic pathways of nitroaromatic compounds. Its unique isotopic labeling aids in understanding how these compounds are processed in biological systems.

Medicine

- Toxicological Research : 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 is employed in studies examining the toxicological effects and metabolic pathways of nitroaromatic compounds. Research indicates that it can form reactive intermediates that interact with cellular components, potentially leading to mutagenic effects .

Environmental Science

- Reference Material for Environmental Testing : In industrial applications, this compound serves as a reference material for environmental testing and quality control processes. Its isotopic purity enables accurate assessments of contamination levels and environmental impact assessments.

Case Study 1: Toxicity Assessment

Research conducted by the National Toxicology Program indicated that exposure to 2,6-Dinitrotoluene resulted in significant carcinogenic activity in rodent models. The study demonstrated that the compound's metabolic pathway led to DNA binding and potential mutagenesis .

Case Study 2: Environmental Impact

A study focused on contaminated sites used 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 as a reference material for assessing environmental hazards associated with nitroaromatic compounds. The findings underscored the importance of accurate isotopic labeling in evaluating contamination levels and understanding their ecological consequences .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 typically involves the nitration of toluene-d3. The process begins with the deuteration of toluene to produce toluene-d3, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 and 6 positions of the toluene ring .

Industrial Production Methods

Industrial production of 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The deuterated toluene is nitrated under controlled conditions, and the product is purified through crystallization and recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dinitrotoluene-alpha,alpha,alpha-d3 undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin and hydrochloric acid.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

Oxidation: Potassium permanganate in an acidic or basic medium.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions

Major Products

Reduction: 2,6-Diaminotoluene-alpha,alpha,alpha-d3.

Oxidation: 2,6-Dinitrobenzoic acid-alpha,alpha,alpha-d3.

Substitution: Various substituted derivatives depending on the nucleophile used

Mécanisme D'action

The mechanism of action of 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 involves its interaction with biological systems, primarily through its nitro groups. These groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets include enzymes involved in the reduction of nitro groups, and the pathways involved are those related to the metabolism of nitroaromatic compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dinitrotoluene-alpha,alpha,alpha-d3: Similar in structure but with nitro groups at the 2 and 4 positions.

2,6-Dinitrotoluene: The non-deuterated form of the compound.

2,4-Dinitrotoluene: Another isomer with nitro groups at the 2 and 4 positions.

Uniqueness

2,6-Dinitrotoluene-alpha,alpha,alpha-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry and NMR studies. This compound’s stability and isotopic purity make it an invaluable tool in various scientific research fields .

Activité Biologique

Overview

2,6-Dinitrotoluene-alpha,alpha,alpha-d3 (DNT-d3) is a deuterated derivative of 2,6-dinitrotoluene (DNT), a compound known for its industrial applications and biological implications. The introduction of deuterium alters the compound's metabolic pathways and biological interactions. This article explores the biological activity of DNT-d3, focusing on its mechanisms of action, toxicity, and potential applications.

Chemical Structure and Properties

Molecular Formula: C7H6N2O4 (with deuterium substitution)

Structural Features:

- Two nitro groups (-NO2) attached to the aromatic ring.

- A methyl group (-CH3) that has been replaced with a deuterated methyl group (-CD3).

This modification can influence the compound's reactivity and biological interactions.

DNT-d3 exhibits biological activity primarily through its electrophilic nature. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, particularly DNA:

- Metabolic Activation: DNT is metabolized in the liver to form electrophilic species capable of binding to DNA, leading to potential mutagenic effects.

- DNA Interaction: The formation of adducts with DNA is a critical mechanism through which DNT-d3 exerts its biological effects. These interactions can disrupt normal cellular functions and lead to cytotoxicity.

Cytotoxicity Studies

In vitro studies have demonstrated that DNT-d3 exhibits significant cytotoxic effects on various cancer cell lines. The mechanism of action involves:

- DNA Adduct Formation: DNT-d3 forms adducts with DNA, leading to apoptosis in affected cells.

- Dose-Response Relationship: Higher concentrations of DNT-d3 correlate with increased cytotoxicity.

Genotoxicity

Research indicates that DNT-d3 is genotoxic, as evidenced by:

- Mutagenicity Assays: Studies using bacterial strains (e.g., Salmonella typhimurium) have shown that DNT-d3 can induce mutations under certain conditions.

- Chromosomal Aberrations: In vitro studies have reported chromosomal damage in mammalian cell cultures exposed to DNT-d3.

Comparative Analysis with Related Compounds

To understand the unique biological activity of DNT-d3, it is useful to compare it with other nitrotoluene derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dinitrotoluene | One nitro group on the ortho position | Moderate cytotoxicity |

| 2,6-Dinitrotoluene | Similar structure but different nitro positioning | Higher carcinogenic potential |

| 4-Nitrotoluene | Single nitro group | Lower mutagenic activity |

DNT-d3's unique structure allows for distinct metabolic pathways that enhance its biological activity compared to non-deuterated analogs.

Case Studies

-

Cytotoxicity in Cancer Research:

- A study evaluated the effects of DNT-d3 on human breast cancer cell lines. Results indicated significant apoptosis at concentrations above 50 µM, suggesting potential for therapeutic applications in oncology.

-

Environmental Impact Assessment:

- Research has shown that DNT-d3 persists in the environment, raising concerns about its long-term ecological impact. Studies indicate that while it is relatively stable, it poses risks due to its toxicity and potential for bioaccumulation.

Propriétés

IUPAC Name |

1,3-dinitro-2-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRDKALNCIHHNI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584151 | |

| Record name | 2-(~2~H_3_)Methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-90-7 | |

| Record name | Benzene, 2-(methyl-d3)-1,3-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(~2~H_3_)Methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-90-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.